Synthesis of (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone
Synthesis of (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed, step-by-step methodology for the synthesis of the novel compound, (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone. This molecule incorporates three key pharmacophores: a 2-aminothiazole ring, a 1,2,4-triazole ring, and a 3,4,5-trimethoxyphenyl moiety. The presence of these functional groups suggests potential applications in oncology, particularly as an inhibitor of tubulin polymerization or as a kinase inhibitor.[1][2][3][4] This guide presents a plausible and efficient four-step synthetic route, commencing with commercially available starting materials. Each step is accompanied by a detailed experimental protocol, and all quantitative data are summarized in structured tables. Furthermore, this document includes visualizations of the synthetic workflow and a proposed biological signaling pathway, rendered using the DOT language for clarity and reproducibility.
Proposed Synthetic Pathway
The synthesis of the target molecule is proposed to proceed via a four-step sequence, as illustrated in the workflow diagram below. The synthesis begins with a Friedel-Crafts acylation, followed by a nucleophilic aromatic substitution to introduce the triazole ring. Subsequent α-bromination of the ketone furnishes a key intermediate for the final Hantzsch thiazole synthesis.
Caption: Proposed four-step synthesis of the target molecule.
Experimental Protocols
Step 1: Synthesis of (4-bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)methanone
This step involves the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with 3,4,5-trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Protocol:
-
To a stirred solution of 1-bromo-3-fluorobenzene (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) at 0 °C, add anhydrous aluminum chloride (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Add a solution of 3,4,5-trimethoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane (5 mL/mmol) dropwise over 30 minutes.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction is quenched by the slow addition of ice-cold water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.
Step 2: Synthesis of (4-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone
This step involves a nucleophilic aromatic substitution of the fluorine atom with 1H-1,2,4-triazole.
Protocol:
-
To a solution of (4-bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)methanone (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) (15 mL/mmol), add 1H-1,2,4-triazole (1.5 eq) and potassium carbonate (2.0 eq).
-
The reaction mixture is heated to 120 °C and stirred for 24 hours.
-
After cooling to room temperature, the mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired product.
Step 3: Synthesis of 2-bromo-1-(4-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one
This step is an α-bromination of the ketone functionality.
Protocol:
-
A solution of (4-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (1.0 eq) in glacial acetic acid (20 mL/mmol) is prepared.
-
To this solution, bromine (1.1 eq) is added dropwise with stirring at room temperature.[5][6][7]
-
The reaction mixture is stirred at 60 °C for 4 hours.
-
After cooling, the mixture is poured into a stirred solution of saturated sodium bisulfite to quench the excess bromine.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by recrystallization from ethanol.
Step 4:
The final step is the Hantzsch thiazole synthesis to construct the 2-aminothiazole ring.[8][9][10][11]
Protocol:
-
A mixture of 2-bromo-1-(4-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq) in ethanol (25 mL/mmol) is refluxed for 6 hours.[8][9]
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the final product.
-
Further purification can be achieved by column chromatography if necessary.
Data Presentation
The following tables summarize the expected quantitative data for each step of the synthesis based on similar reactions reported in the literature.
Table 1: Reactants and Conditions for the Synthesis
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | 1-bromo-3-fluorobenzene | 3,4,5-trimethoxybenzoyl chloride, AlCl₃ | Dichloromethane | 0 to RT | 12 |
| 2 | Intermediate 1 | 1H-1,2,4-triazole, K₂CO₃ | DMSO | 120 | 24 |
| 3 | Intermediate 2 | Bromine | Acetic Acid | 60 | 4 |
| 4 | Intermediate 3 | Thiourea | Ethanol | Reflux | 6 |
Table 2: Expected Yields and Product Characterization
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 1 | (4-bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)methanone | C₁₆H₁₄BrFO₄ | 381.18 | 75-85 |
| 2 | (4-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone | C₁₈H₁₆BrN₃O₄ | 446.24 | 80-90 |
| 3 | 2-bromo-1-(4-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one | C₁₀H₆Br₂N₃O | 371.98 | 70-80 |
| 4 | (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone | C₂₁H₁₉N₅O₄S | 465.48 | 65-75 |
Proposed Biological Signaling Pathway
The presence of the 3,4,5-trimethoxyphenyl moiety, a key structural feature of the potent tubulin polymerization inhibitor colchicine, suggests that the target molecule may exert its biological effects by disrupting microtubule dynamics.[1][3][12][13][14] Inhibition of tubulin polymerization leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. The 2-aminothiazole and 1,2,4-triazole moieties are also prevalent in compounds with anticancer activity, often acting as kinase inhibitors.[2][4][15][16][17] Therefore, a plausible mechanism of action for the title compound is the inhibition of tubulin polymerization, leading to anticancer effects.
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
Conclusion
This technical guide outlines a comprehensive and feasible synthetic strategy for the preparation of (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone. The detailed experimental protocols and tabulated data provide a valuable resource for researchers in medicinal chemistry and drug discovery. The proposed mechanism of action, centered on the inhibition of tubulin polymerization, offers a clear direction for future biological evaluation of this promising compound. The provided visualizations aim to enhance the understanding of both the synthetic and biological aspects of this molecule.
References
- 1. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. youtube.com [youtube.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. archives.ijper.org [archives.ijper.org]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
